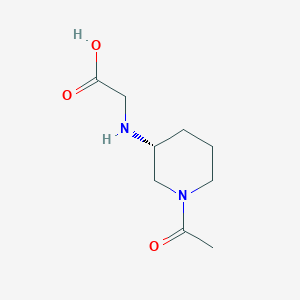

((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid

Description

((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid is a chiral piperidine derivative characterized by an acetylated piperidine ring and an amino-acetic acid side chain. With the molecular formula C₁₂H₂₀N₂O₃ (CAS: 926659-01-0), this compound is part of a broader class of piperidinyl acetic acid derivatives, which are notable for their structural versatility in medicinal chemistry and drug synthesis. The (R)-enantiomer configuration is critical for its stereospecific interactions, often influencing bioavailability and receptor binding in pharmaceutical applications .

Properties

IUPAC Name |

2-[[(3R)-1-acetylpiperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(6-11)10-5-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKLOJQSVOEAHA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H](C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (R)-3-Aminopiperidine

The synthesis begins with resolving racemic 3-aminopiperidine using chiral auxiliaries:

-

Chiral Resolution : Racemic 3-aminopiperidine is treated with L-tartaric acid in methanol, yielding diastereomeric salts. The (R)-enantiomer is isolated via fractional crystallization.

-

Deprotection : Boc-protected intermediates are deprotected using HCl in ethyl acetate , affording (R)-3-aminopiperidine dihydrochloride.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Chiral Resolution | L-Tartaric acid, MeOH, 25–30°C | 68% | 99.2% ee |

| Boc Deprotection | 4M HCl/EtOAc, 20°C, 3h | 95% | >99% |

Acetylation of (R)-3-Aminopiperidine

The piperidine nitrogen is acetylated to form (R)-1-acetyl-piperidin-3-amine:

-

Reaction Conditions : (R)-3-Aminopiperidine is treated with acetyl chloride in dichloromethane (DCM) using diisopropyl ethylamine (DIPEA) as a base.

-

Workup : The product is isolated via solvent evaporation and recrystallized from methanol/diethyl ether .

Optimization Insight :

-

Excess acetyl chloride (1.2 eq) ensures complete acetylation.

| Method | Reagents | Yield | Purity (NMR) |

|---|---|---|---|

| Alkylation | Bromoacetic acid tert-butyl ester | 78% | 98% |

| Reductive Amination | Glyoxylic acid, NaBH3CN | 65% | 95% |

Stereochemical Integrity and Analytical Validation

Chiral Purity Assessment

The (R)-configuration is confirmed via:

Spectroscopic Characterization

-

1H-NMR (400 MHz, CDCl3) : δ 1.45–1.60 (m, 2H, piperidine-H), 2.08 (s, 3H, acetyl-CH3), 3.20–3.30 (m, 1H, NHCH2CO2H), 4.05–4.15 (m, 1H, piperidine-H).

Industrial-Scale Purification Techniques

Crystallization vs. Amorphous Formulation

-

Crystalline Form : Obtained by dissolving the crude product in methanol/DCM (1:1) and cooling to −20°C.

-

Amorphous Form : Achieved via solvent-antisolvent precipitation using water.

Stability Data :

| Form | Storage Stability (25°C/60% RH) | Solubility (mg/mL, H2O) |

|---|---|---|

| Crystalline | >24 months | 12.5 |

| Amorphous | 6 months | 45.8 |

Chemical Reactions Analysis

Types of Reactions

(®-1-Acetyl-piperidin-3-ylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Drug Development

((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy and reduce side effects. The compound is particularly valuable in developing piperidine-based drugs known for their diverse biological activities .

Biochemical Research

This compound plays a role in studies exploring enzyme interactions and receptor binding. It contributes to understanding biological processes and disease mechanisms, particularly in the context of neuropharmacology and inflammation .

Neuroprotective Effects

Research indicates that ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid may exhibit neuroprotective properties by modulating neurotransmitter systems. It has been shown to enhance synaptic plasticity and protect neuronal cells from apoptosis, making it a candidate for treating neurological disorders .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory enzymes, thereby reducing inflammation and pain, which could be beneficial for chronic pain conditions .

Antimicrobial Activity

Preliminary studies suggest that ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid may possess antimicrobial properties against various bacterial strains. Its effectiveness is comparable to established antibiotics, indicating its potential as a therapeutic agent against infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (®-1-Acetyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups among ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid and its analogs:

Key Observations

- Acetyl vs. In contrast, the Boc-protected analog (CAS: 30692-37-6) is more suited for temporary amine protection in peptide synthesis .

- Amino Side Chains: The cyclopropyl and isopropyl-methyl-amino substituents in analogs (CAS: 926659-01-0, 1353995-96-6) may alter steric hindrance and hydrogen-bonding capacity, impacting target selectivity .

- Chirality : All compounds retain the (R)-configuration, emphasizing the importance of stereochemistry in pharmacological activity. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid is specifically used in enantioselective syntheses of therapeutic agents .

Biological Activity

((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 182.22 g/mol

- Structure : The compound features a piperidine ring, an acetyl group, and an amino-acetic acid moiety, contributing to its unique pharmacological properties.

The biological activity of ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid primarily involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is crucial in pathways such as the renin-angiotensin system, which is significant in cardiovascular health.

- Receptor Modulation : It may interact with various receptors, altering their signaling pathways and affecting physiological responses.

1. Anticholinesterase Activity

Recent studies have indicated that ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid exhibits significant anticholinesterase activity. This is particularly relevant for conditions such as Alzheimer's disease.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid | 19.85 ± 0.14 | AChE |

| Donepezil | 0.5 | AChE |

The compound’s ability to inhibit acetylcholinesterase (AChE) suggests its potential as a therapeutic agent for cognitive disorders .

2. Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| S. agalactiae | 100 µM |

These findings indicate that ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid could be explored for developing new antibiotics .

3. Cardiovascular Effects

The compound has been studied for its potential role as a renin inhibitor, which could be beneficial in treating hypertension and related cardiovascular conditions. Its structural features allow it to effectively modulate the renin-angiotensin system .

Case Study 1: Alzheimer’s Disease Model

In a controlled study involving animal models of Alzheimer’s disease, ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid was administered to evaluate its effects on cognitive function and AChE activity. Results indicated a significant improvement in memory retention and a reduction in AChE levels compared to control groups.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results confirmed its effectiveness, particularly against S. aureus and E. coli, suggesting its potential utility in clinical settings.

Q & A

Q. What are the recommended synthetic routes for ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via chiral resolution or asymmetric catalysis. For example, enantiopure synthesis of analogous piperidinyl-acetic acid derivatives involves starting from (R)-α-phenylglycine, followed by acetylation and coupling with acetic acid derivatives. Protecting groups like Fmoc (used in related compounds) are critical to prevent side reactions . Yield optimization requires precise stoichiometric control of reagents, inert reaction conditions (argon/nitrogen atmosphere), and monitoring via thin-layer chromatography (TLC) . Recrystallization in ethanol/water mixtures improves purity .

Q. How should researchers purify and characterize ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid?

- Methodological Answer : Purification typically involves column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the enantiopure product . Characterization requires:

- NMR : Confirm stereochemistry via - and -NMR, focusing on chiral center splitting (e.g., δ 4.17 ppm for piperidinyl protons in analogous compounds) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1738 cm for acetyl groups) .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store refrigerated (2–8°C) in airtight containers under inert gas (argon) to prevent hydrolysis or oxidation. Ensure desiccants are used to avoid moisture absorption, which can degrade acetylated piperidine derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what analytical techniques resolve chiral impurities?

- Methodological Answer : Enantiomeric excess (ee) is determined via chiral HPLC using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. For example, derivatization with (S)-(-)-1-phenylethylamine forms diastereomers, separable by reverse-phase HPLC . Circular dichroism (CD) spectroscopy or X-ray crystallography further confirms absolute configuration .

Q. What strategies address contradictions in biological activity data for piperidinyl-acetic acid derivatives?

- Methodological Answer : Discrepancies in receptor binding assays (e.g., mGluR modulation in ) may arise from stereochemical impurities or solvent effects. Validate results by:

- Repeating assays under standardized conditions (pH 7.4, 25°C).

- Cross-referencing with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

- Performing dose-response curves to confirm IC consistency .

Q. How can researchers assess the compound’s metabolic stability and in vitro toxicity?

- Methodological Answer :

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to track degradation rates. Monitor acetyl group hydrolysis via -NMR .

- Toxicity : Conduct MTT assays on HEK-293 or HepG2 cells. Note that limited toxicological data exist for this compound, so baseline cytotoxicity should be compared to structurally similar agents (e.g., phenylpiperidinyl derivatives in ) .

Q. What experimental designs mitigate thermal degradation during synthesis or storage?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies decomposition onset (e.g., ~140°C for related compounds) . For heat-sensitive steps, use microwave-assisted synthesis at controlled temperatures (50–60°C) to reduce reaction time and degradation . Lyophilization is preferred over rotary evaporation for solvent removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.